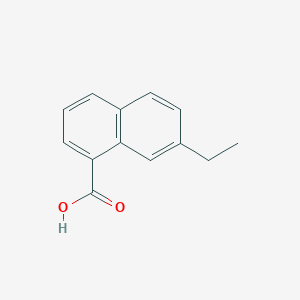

7-Ethyl-1-naphthoic acid

Beschreibung

Conceptual Framework of Naphthalene (B1677914) Carboxylic Acids in Organic Chemistry

Naphthalene carboxylic acids, commonly known as naphthoic acids, are a class of organic compounds characterized by a naphthalene backbone bearing one or more carboxylic acid (-COOH) groups. hmdb.cadrugbank.com Naphthalene itself is a bicyclic aromatic hydrocarbon composed of two fused benzene (B151609) rings, and the position of the carboxylic acid substituent defines the specific isomer. hmdb.cawikipedia.org The two primary isomers are 1-naphthoic acid and 2-naphthoic acid, where the carboxyl group is attached to the alpha (C1) and beta (C2) positions, respectively. wikipedia.org

These compounds are solids at room temperature and generally exhibit limited solubility in water but are soluble in organic solvents like ethanol (B145695) and ether. solubilityofthings.com The carboxylic acid group makes them valuable in various chemical reactions, including esterification and amidation. solubilityofthings.com Historically, naphthoic acids have played a significant role in the advancement of organic chemistry, particularly in studies of aromatic compounds. solubilityofthings.com They serve as crucial intermediates in the synthesis of a wide array of products, including dyes, polymers, and plant growth hormones. google.com The synthesis of naphthoic acids can be achieved through several methods, most commonly via the carboxylation of Grignard reagents prepared from the corresponding bromonaphthalenes or through the oxidation of alkylnaphthalenes. wikipedia.org

Significance of Alkyl-Substituted Naphthoic Acids in Advanced Chemical Research

The introduction of alkyl substituents, such as methyl or ethyl groups, onto the naphthalene ring of naphthoic acids significantly modifies their physicochemical properties and, consequently, their applications in advanced research. These substituents can influence the molecule's electronic properties, steric hindrance, and lipophilicity. researchgate.net

Electron-donating alkyl groups can alter the acidity of the carboxylic acid and the reactivity of the aromatic ring, making these derivatives useful in specific synthetic pathways. For instance, the presence of an alkyl group can direct further electrophilic aromatic substitution reactions and influence the regioselectivity of synthetic transformations. vulcanchem.com

In medicinal chemistry, alkyl-substituted naphthoic acids are explored as precursors and scaffolds for developing new pharmaceutical agents. The substituent's nature and position are critical in structure-activity relationship (SAR) studies, which aim to optimize the biological activity of a lead compound. For example, derivatives of naphthoic acid have been investigated for their potential as anticancer and anti-inflammatory agents. ontosight.aiontosight.ai In materials science, these compounds can serve as monomers or intermediates for polymers with specific thermal or optical properties. google.com

Current State of Research on 7-Ethyl-1-naphthoic Acid and Related Derivatives

Direct and extensive research on this compound is notably limited in publicly accessible scientific literature. vulcanchem.com However, its basic chemical identity is established, and it is available commercially for research purposes. aksci.com

| Property | Value |

| CAS Number | 824430-41-3 aksci.com |

| Molecular Formula | C13H12O2 aksci.com |

| Molecular Weight | 200.23 g/mol aksci.com |

| Purity (Typical) | ≥95% aksci.com |

| Properties of this compound |

To understand its potential applications, it is instructive to examine the research on its isomers and closely related derivatives. The isomeric compound, 7-ethyl-2-naphthoic acid, serves as a key precursor in the synthesis of 3-azaphenanthrenes, which are structural analogs of certain natural alkaloids. vulcanchem.com Another related compound, 7-methoxy-1-naphthoic acid, is a crucial intermediate in the industrial synthesis of agomelatine, a melatonergic antidepressant. google.com Research on 4-methyl-1-naphthoic acid shows its use in synthesizing ligands for cannabinoid receptors and as a starting material for α-acyloxy ethers through iron-catalyzed cross-dehydrogenative coupling.

Furthermore, research on other 2-naphthoic acid derivatives has led to the development of highly potent and selective antagonists for the P2Y14 receptor, an important pharmaceutical target for inflammatory conditions. nih.gov These studies demonstrate that the naphthoic acid skeleton is a versatile template that can be functionalized to create advanced molecular probes and potential therapeutics. nih.gov The research gap concerning this compound suggests that areas for future study could include its regioselective synthesis and evaluation for biological activities, drawing parallels from the established utility of its structural analogs. vulcanchem.com

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

824430-41-3 |

|---|---|

Molekularformel |

C13H12O2 |

Molekulargewicht |

200.23 g/mol |

IUPAC-Name |

7-ethylnaphthalene-1-carboxylic acid |

InChI |

InChI=1S/C13H12O2/c1-2-9-6-7-10-4-3-5-11(13(14)15)12(10)8-9/h3-8H,2H2,1H3,(H,14,15) |

InChI-Schlüssel |

JGHDEIHDJOYWGK-UHFFFAOYSA-N |

Kanonische SMILES |

CCC1=CC2=C(C=CC=C2C(=O)O)C=C1 |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for 7 Ethyl 1 Naphthoic Acid and Analogs

Stereoselective and Regioselective Synthesis of Naphthoic Acid Scaffolds

Achieving precise control over the placement of substituents on the naphthalene (B1677914) core is paramount for accessing specific isomers like 7-ethyl-1-naphthoic acid. Stereoselective and regioselective strategies are therefore crucial in minimizing the formation of unwanted byproducts and simplifying purification processes.

Catalytic Alkylation Strategies for Naphthalene Ring Systems

The introduction of alkyl groups, such as the ethyl group in this compound, onto a naphthalene ring is a key synthetic step. While classical Friedel-Crafts alkylations are possible, they often suffer from a lack of regioselectivity and the potential for polyalkylation. wikipedia.org Modern catalytic approaches offer significant improvements. The use of solid acid catalysts, particularly shape-selective zeolites, has been explored to enhance the selectivity towards desired isomers like 2,6-disubstituted naphthalenes. core.ac.uk

For achieving high stereoselectivity, asymmetric catalysis has proven effective. Although direct examples on this compound are specific, the principle is demonstrated in related systems. For instance, iron-catalyzed asymmetric C-H alkylation of indole (B1671886) derivatives has been achieved with excellent diastereo- and enantioselectivity by using carefully designed chiral N-heterocyclic carbene (NHC) ligands. nih.gov Similarly, phase-transfer catalysis using cinchona alkaloid-derived quaternary ammonium (B1175870) compounds has been employed for the stereoselective alkylation of tetralone precursors, which are hydrogenated naphthalene systems. beilstein-journals.org These strategies highlight the potential for developing highly selective catalytic alkylations for naphthalene precursors.

Table 1: Examples of Catalytic Alkylation Strategies

| Catalyst System | Substrate Type | Key Feature | Finding |

|---|---|---|---|

| Fe(acac)₃ / Chiral NHC Ligand | Indole Derivatives | Stereoselective C-H Alkylation | High diastereo- and enantioselectivity (up to >95:5 d.r., 98% e.e.). nih.gov |

| Solid Acid Zeolites | Naphthalene | Regioselective Alkylation | Improved selectivity towards specific isomers (e.g., 2,6-dimethylnaphthalene). core.ac.uk |

Cyclization and Dehydrogenation Routes to Ethyl-Substituted Naphthoic Acids

Building the naphthalene skeleton from acyclic or monocyclic precursors through cyclization followed by an aromatization step is a powerful and common strategy. A primary route involves the intramolecular Friedel-Crafts acylation of a suitably substituted phenylbutyric acid derivative to form a tetralone (a dihydronaphthalenone), which is then subjected to further steps. For example, the synthesis of 7-ethyl-2-naphthoic acid has been achieved via the cyclization of ethyl-4-(4'-ethylphenyl)butyrate. vulcanchem.com

Aromatization of the cyclic intermediate is typically accomplished through dehydrogenation. A common method involves heating the tetralone derivative with a catalyst such as palladium on carbon. tandfonline.com This process removes hydrogen atoms to form the stable aromatic naphthalene ring system. For instance, a tetralone can be converted to a naphthol, which is then transformed into the corresponding naphthoic acid. tandfonline.com

Table 2: Key Steps in Cyclization-Dehydrogenation Synthesis

| Precursor | Cyclization Method | Intermediate | Dehydrogenation/Aromatization | Final Product Type |

|---|---|---|---|---|

| γ-Veratrylbutyrate derivative | Ester Condensation / Cyclization | Tetralone derivative | Not specified | Dihydronaphthoic acid. orgsyn.org |

| Substituted Phenylbutyric Acid | Friedel-Crafts Cyclization | Tetralone | Not specified | Tetrahydro-2-naphthoic acid. |

Carboxylation Reactions with Carbon Dioxide as a C1 Source

The direct introduction of a carboxyl group using carbon dioxide (CO₂) as an abundant, non-toxic, and renewable C1 source is a highly attractive and sustainable synthetic approach. acs.orgchemrxiv.org A classic method involves the reaction of an organometallic species, such as a Grignard reagent (e.g., α-naphthylmagnesium bromide), with solid or gaseous CO₂. orgsyn.orgcdnsciencepub.com

More recently, advanced catalytic methods have been developed. Electrochemical carboxylation of naphthalene derivatives in the presence of a redox mediator can afford dihydronaphthalene carboxylic acids. acs.orgnih.gov This method offers an alternative to traditional carboxylation that often requires stoichiometric metal reductants. acs.org Furthermore, photocatalysis provides a transition-metal-free pathway for the C-H carboxylation of arenes. chemrxiv.org In this approach, a photoexcited catalyst reduces the naphthalene derivative to a radical anion, which then reacts with CO₂. chemrxiv.org Another innovative route is the direct carboxylation of naphthalene using a Lewis acid catalyst, which has been shown to produce 1-naphthoic acid with high selectivity and 100% atom economy. google.com

Contemporary Total Synthesis Approaches to Substituted Naphthoic Acid Derivatives

Modern organic synthesis has focused on developing convergent and efficient total synthesis strategies that build complex molecules from simpler, readily available starting materials. For substituted naphthoic acids, cycloaddition reactions and transition-metal-catalyzed C-H activation have become powerful tools.

Diels-Alder Cycloaddition Reactions in Naphthoic Acid Synthesis

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for constructing six-membered rings. wiley-vch.deiitk.ac.in It can be applied to build the core structure of naphthalene derivatives in a highly controlled manner. The reaction involves a conjugated diene and a dienophile, and its intramolecular variant is particularly useful for synthesizing fused ring systems. nih.gov

One strategy involves the reaction of a diene with a benzoquinone dienophile, followed by subsequent chemical manipulation. For example, the reaction of ethyl 2,4-pentadienoate with benzoquinone yields a tetrahydronaphthoate intermediate, which can be aromatized to the corresponding naphthoate. acs.org A more recent innovation is the sequential Diels-Alder/retro-Diels-Alder domino process. In this approach, 2,2-dimethyl-2H-pyrans act as electron-rich dienes that react with benzynes (generated in situ) to form substituted alkyl 2-naphthoates. acs.org This method avoids the harsh conditions required in some classical syntheses. acs.org

Ruthenium-Catalyzed C-H Activation and Alkyne Annulation Protocols

Transition-metal-catalyzed C-H activation has emerged as a step- and atom-economical strategy for synthesizing complex aromatic compounds. springernature.com Ruthenium catalysts have been particularly effective in this area. mdpi.com A highly efficient method for synthesizing multisubstituted 1-naphthoic acids involves the ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids with two alkyne molecules. researchgate.netacs.orgnih.gov This reaction proceeds via C-H activation, uses air as the oxidant, and exhibits high regioselectivity and functional group tolerance. acs.org

Furthermore, ruthenium catalysis enables the site-selective functionalization of pre-existing naphthoic acids. Carboxylate-directed C-H activation can achieve meta-alkylation of aromatic carboxylic acids. nih.gov Remarkably, this strategy has been applied to 1-naphthoic acids to achieve selective alkylation at the remote C5 position, demonstrating the power of this methodology to functionalize specific positions in the second aromatic ring. nih.gov These C-H activation and annulation protocols represent the cutting edge of synthetic efficiency for accessing diverse naphthoic acid derivatives. researchgate.netresearchgate.net

Table 3: Comparison of Ruthenium-Catalyzed Methods

| Method | Reactants | Key Features | Product Type |

|---|---|---|---|

| [2+2+2] Benzannulation | Phthalic Acid, 2 x Alkyne | C-H activation, double alkyne annulation, uses air as oxidant. acs.orgnih.gov | Multisubstituted 1-Naphthoic Acids. researchgate.net |

| meta-C-H Alkylation | 1-Naphthoic Acid, Alkyl Halide | Carboxylate-directed, remote C5-selective alkylation. nih.gov | 5-Alkyl-1-Naphthoic Acids. nih.gov |

Oxabenzonorbornadiene Rearrangements for Naphthoic Acid Derivative Formation

A novel and unexpected pathway to substituted naphthoic acid derivatives involves the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes. acs.orgnih.gov Research has demonstrated that these strained bicyclic ethers can undergo a 1,2-acyl shift to yield 1-hydroxy-2-naphthoic acid esters, providing access to substitution patterns that may be difficult to achieve through classical methods. acs.orgnih.gov

This transformation was identified during a natural product synthesis project, where a Lewis acid catalyst induced an acyl migration instead of the more commonly observed alkyl shifts in similar systems. nih.gov The reaction proceeds through a cation-induced migration of an electron-deficient acyl group, a relatively uncommon event. nih.gov The mechanism allows for the formation of a stable naphthol ring system.

The scope of this rearrangement has been investigated with various substituents on the oxabenzonorbornadiene core. The electronic properties of these substituents play a crucial role in directing the outcome of the reaction. nih.gov For instance, in some cases, the rearrangement can lead to the formation of 1-hydroxy-4-naphthoic acid esters as the major product instead of the 2-naphthoic acid isomers. nih.gov This selectivity is rationalized by the electronic influence of the directing groups on the stability of the intermediates. nih.gov The versatility of this method is further highlighted by its tolerance of different ester groups, which were shown to migrate effectively. nih.gov This methodology not only provides a new route to highly functionalized naphthoic acid esters but also served to correct previously misassigned product structures in related rearrangements. acs.orgnih.gov

| Substituent Position on Oxabenzonorbornadiene | Major Product Type | Key Observation |

|---|---|---|

| Unsubstituted or C2-substituted | 1-Hydroxy-2-naphthoic acid ester | The expected acyl shift occurs, and substitution at C2 is accommodated. |

| C3-substituted | 4-Hydroxy-1-naphthoic acid ester | Acyl migration is disfavored, leading to an alternative rearrangement pathway. |

Microwave-Assisted and Flow Chemistry Applications in Naphthoic Acid Synthesis

Enabling technologies such as microwave-assisted synthesis and continuous flow chemistry have become powerful tools in modern organic synthesis, offering significant advantages for the preparation of naphthoic acid derivatives. These methods often lead to dramatically reduced reaction times, increased yields, and improved safety and scalability. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a popular technique for accelerating a wide range of organic reactions. nih.gov In the context of naphthoic acid synthesis, it has been successfully applied to various reaction types, including cyclizations, functional group interconversions, and amidation. The primary benefit is the rapid and efficient heating of the reaction mixture, which can lead to higher product yields and purities by minimizing unwanted side reactions that may occur under prolonged conventional heating. clockss.org

For example, the synthesis of 2-naphthoate (B1225688) derivatives has been achieved with excellent yields (91–93%) through a microwave-assisted cyclization step that takes only 10 minutes at 130 °C. nih.gov Subsequent hydrolysis under microwave irradiation can then yield the corresponding naphthalene-2-carboxylic acid. nih.gov Another study demonstrated the self-condensation of substituted phenylpropiolic acids under microwave irradiation for just three minutes to produce naphtho[2,3-c]furan-1,3-dione (B147156) derivatives, which are precursors to certain naphthoic acids, in moderate to good yields. clockss.org This was a significant improvement over conventional heating methods, which often resulted in low yields due to thermal decomposition. clockss.org

Direct modifications of naphthoic acids have also been enhanced by microwave technology. Solvent-free, catalyst-free amidation of naphthenic acids with various amines has been achieved in good to excellent yields using a closed-vessel microwave reactor. researchgate.net Furthermore, microwave-assisted decarboxylation and decarboxylative iodination of aromatic carboxylic acids, including 1-naphthoic and 2-naphthoic acid, have been developed, showcasing the broad applicability of this technology. mdpi.com

| Reaction Type | Microwave Conditions | Yield (MW) | Conventional Method Comparison | Reference |

|---|---|---|---|---|

| Cyclization to form 2-naphthoate | 10 min, 130 °C | 91-93% | Not specified, but MW noted for excellent yields. | nih.gov |

| Self-condensation of phenylpropiolic acids | 3 min, 100 °C | Moderate to Good | Low yields due to thermal decomposition. | clockss.org |

| Protodecarboxylation of 1-naphthoic acid | 30 min, 130 °C | More favorable than 2-naphthoic acid | Reaction enabled by MW conditions. | mdpi.com |

Flow Chemistry Applications

Continuous flow chemistry, where reactants are pumped through a reactor in a continuous stream, offers enhanced control over reaction parameters such as temperature, pressure, and mixing. researchgate.net This technology is particularly advantageous for its scalability, improved safety profile, and potential for automation. researchgate.net

The application of flow chemistry has been demonstrated for transformations involving naphthoic acid derivatives. For instance, the synthesis of ketones from carboxylic acids, including 2-naphthoic acid, has been successfully performed in a flow system. nih.govacs.org In this process, an organosodium reagent is prepared in a flow reactor and then reacted with the carboxylic acid to produce the desired ketone in a good yield of 67%. nih.govacs.org This method avoids the formation of tertiary alcohol side-products often seen in batch reactions with highly reactive organometallic reagents. nih.gov

The inherent properties of some naphthoic acid derivatives make them well-suited for flow chemistry. 4-Methoxy-1-naphthoic acid, for example, is noted for its consistent thermal stability and predictable reactivity, which are ideal characteristics for continuous flow applications. nbinno.com The ability to perform multi-step sequences in a continuous fashion without isolating intermediates is a key advantage of flow chemistry, paving the way for more efficient and streamlined manufacturing processes for complex molecules derived from naphthoic acids. researchgate.net

Computational and Theoretical Investigations of 7 Ethyl 1 Naphthoic Acid

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), provide profound insights into the molecular geometry and electronic properties of aromatic compounds like 7-Ethyl-1-naphthoic acid. These computational methods allow for the precise calculation of structural parameters and the prediction of chemical behavior.

Density Functional Theory (DFT) Applications for Structural Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using basis sets like B3LYP/6-311G(d,p) or similar, are employed to determine the most stable geometric configuration (i.e., the structure with the lowest energy). researchgate.net This process, known as structural optimization, calculates key geometric parameters.

The optimization of naphthoic acid derivatives reveals the influence of substituents on the molecule's geometry. researchgate.netsciencepublishinggroup.com For this compound, the planarity of the naphthalene (B1677914) core is a defining feature, though minor distortions can occur due to steric interactions between the peri-positioned carboxylic acid group at C1 and the hydrogen at C8. nih.gov The ethyl group at the C7 position, being an electron-donating group, can subtly influence bond lengths and angles throughout the naphthalene ring system. sciencepublishinggroup.com

Table 1: Representative Geometric Parameters for Substituted Naphthoic Acids (Illustrative) Note: This table provides illustrative data based on typical DFT calculations for naphthoic acid derivatives, as specific published data for the 7-ethyl isomer is not available. The values represent a scientifically informed approximation.

| Parameter | Typical Calculated Value (Å or °) | Description |

|---|---|---|

| C1-C(OOH) Bond Length | ~1.49 Å | Length of the bond connecting the carboxylic acid to the naphthalene ring. |

| C=O Bond Length | ~1.23 Å | Length of the carbonyl double bond in the carboxylic acid group. |

| C-OH Bond Length | ~1.39 Å | Length of the single bond between the carbonyl carbon and the hydroxyl oxygen. |

| O-C-O Bond Angle | ~118-126 ° | Bond angle within the carboxylic acid group, influenced by peri interactions. researchgate.net |

Frontier Molecular Orbital (HOMO/LUMO) Analysis for Reactivity Predictions

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and optical properties. sciencepublishinggroup.comresearchgate.net

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. For aromatic systems like this compound, the HOMO is typically a π-orbital distributed across the naphthalene ring system. researchgate.net The energy of the HOMO is related to the ionization potential and represents the capacity to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The LUMO's energy is related to the electron affinity. A lower LUMO energy indicates a greater ability to accept electrons. researchgate.net

The presence of substituents significantly affects the HOMO and LUMO energy levels. researchgate.net The electron-donating ethyl group at C7 and the electron-withdrawing carboxylic acid group at C1 will modulate the electronic distribution. The ethyl group tends to raise the HOMO energy, making the molecule a better electron donor, while the carboxylic acid group tends to lower the LUMO energy, making it a better electron acceptor. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and will have higher chemical reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net Studies on substituted naphthalenes have shown that substituents like -COOH can reduce the HOMO-LUMO gap compared to unsubstituted naphthalene. researchgate.net

Table 2: Calculated FMO Properties for Substituted Naphthoic Acids (Illustrative) Note: This table is based on general findings for substituted naphthoic acids to illustrate the concepts, as specific data for the 7-ethyl isomer is not available. Energies are typically given in electron volts (eV).

| Property | Representative Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -5.5 to -6.0 eV | Indicates electron-donating ability. tandfonline.com |

| LUMO Energy | -1.0 to -1.5 eV | Indicates electron-accepting ability. tandfonline.com |

Conformational Analysis and Stereodynamics of Ethyl-Substituted Naphthoic Systems

The flexibility of this compound is primarily associated with the rotation of its substituent groups—the carboxylic acid and the ethyl group. Conformational analysis investigates the different spatial arrangements of the atoms that result from these rotations and the energy associated with them.

Rotational Barriers and Conformational Isomerism

Rotational barriers are the energy hurdles that must be overcome for a substituent to rotate around a single bond. rsc.org For this compound, there are two key rotational dynamics:

Rotation of the Carboxylic Acid Group: The rotation around the C1-C(OOH) bond is significantly hindered by steric interactions with the hydrogen atom at the C8 position (a peri interaction). nih.gov This steric strain leads to a high rotational barrier, and the carboxylic acid group is likely to adopt a conformation that minimizes this repulsion, often being slightly out-of-plane with the naphthalene ring. nih.govresearchgate.net Computational studies on 1-naphthamides have confirmed that rotation around the Ar-CO bond is a high-energy process. researchgate.net

Rotation of the Ethyl Group: The ethyl group at C7 has a lower rotational barrier compared to the carboxylic group. rsc.org The rotation around the C7-C(ethyl) bond leads to different conformers, such as staggered and eclipsed forms, which have small energy differences. organicchemistrytutor.com The most stable conformation will be a staggered arrangement that minimizes steric clash with the adjacent hydrogen atoms on the naphthalene ring. organicchemistrytutor.com

Quantitative Structure-Reactivity and Structure-Property Relationships (QSRR/QSPR)

QSRR and QSPR studies aim to build mathematical models that correlate a molecule's structural or computationally derived properties (descriptors) with its reactivity or physical properties. researchgate.netresearchgate.net For this compound, these models could predict various characteristics without the need for experimental measurement.

A typical QSPR/QSRR analysis involves calculating a set of molecular descriptors. researchgate.net These can include:

Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges. researchgate.netsciencepublishinggroup.com

Topological Descriptors: Molecular connectivity indices, shape indices.

Geometrical Descriptors: Molecular surface area, volume. researchgate.net

These descriptors are then used as independent variables in a statistical model (e.g., multiple linear regression) to predict a dependent variable, such as reactivity in a specific reaction, solubility, or a biological activity. researchgate.net For instance, a QSRR model for a series of substituted naphthoic acids might use the HOMO-LUMO gap and dipole moment to predict their reaction rate in an esterification reaction. sciencepublishinggroup.com Such studies have been successfully applied to various derivatives of naphthoic acid and polycyclic aromatic hydrocarbons to understand and predict properties ranging from biodegradation to biological activity. researchgate.netresearchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Advanced Derivatization and Functionalization Strategies for 7 Ethyl 1 Naphthoic Acid

Directed Chemical Modifications of the Carboxyl Group

The carboxylic acid moiety of 7-Ethyl-1-naphthoic acid is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, anhydrides, and acyl halides. These transformations are fundamental in organic synthesis, providing intermediates for a wide array of subsequent reactions.

The esterification of this compound, particularly to form its ethyl ester, is a common and important transformation. Ester derivatives are often used as protecting groups for the carboxylic acid, or as intermediates in further synthetic steps due to their generally higher stability and solubility in organic solvents compared to the parent acid.

Standard esterification methods can be employed for the synthesis of ethyl 7-ethyl-1-naphthoate. One of the most direct methods is the Fischer-Speier esterification, which involves reacting this compound with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. orgsyn.org The reaction is typically carried out under reflux conditions to drive the equilibrium towards the formation of the ester.

Alternatively, the reaction of the sodium or potassium salt of this compound with an ethyl halide (e.g., ethyl bromide or ethyl iodide) can also yield the corresponding ethyl ester. This method avoids the use of strong acids and can be advantageous for substrates sensitive to acidic conditions.

Another effective method involves the conversion of the carboxylic acid to its acyl chloride, which is then reacted with ethanol. This two-step process is often high-yielding and proceeds under milder conditions than direct acid-catalyzed esterification. The use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), also facilitates the direct esterification with ethanol under mild conditions.

The successful synthesis of various naphthoic acid esters, including ethyl 1-naphthoate, has been well-documented, providing a strong basis for the application of these methods to this compound. orgsyn.orgnih.govgoogle.comontosight.aiorgsyn.orgbiosynth.comsrce.hr

Table 1: Common Methods for the Synthesis of Ethyl 7-Ethyl-1-naphthoate

| Method | Reagents and Conditions | Advantages |

| Fischer-Speier Esterification | Ethanol, catalytic H₂SO₄ or HCl, reflux | Simple, uses readily available reagents |

| Alkylation of Carboxylate Salt | 7-Ethyl-1-naphthoate salt, Ethyl halide (e.g., EtBr, EtI) | Avoids strong acids |

| From Acyl Chloride | 7-Ethyl-1-naphthoyl chloride, Ethanol, often with a base | High yields, mild conditions |

| DCC/DMAP Coupling | DCC, catalytic DMAP, Ethanol, room temperature | Mild conditions, good for sensitive substrates |

The carboxyl group of this compound can be readily converted into other important functional groups, including amides, anhydrides, and acyl halides. These derivatives serve as key building blocks in the synthesis of more complex molecules.

Amides are typically synthesized by reacting an activated form of the carboxylic acid with an amine. A common approach is the conversion of this compound to its acyl chloride, followed by reaction with a primary or secondary amine. semanticscholar.orggoogle.comgoogle.com This method is generally efficient and applicable to a wide range of amines. Alternatively, direct coupling of the carboxylic acid with an amine can be achieved using various coupling agents such as dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). nih.govrsc.org These reagents activate the carboxylic acid in situ, facilitating nucleophilic attack by the amine under mild conditions.

Anhydrides of this compound can be prepared by several methods. A common laboratory preparation involves the reaction of the carboxylate salt with the corresponding acyl chloride. Symmetrical anhydrides can also be formed by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent such as phosphorus pentoxide (P₂O₅) or acetic anhydride (B1165640) at elevated temperatures.

Acyl halides , particularly acyl chlorides, are highly reactive intermediates and are synthesized by treating the carboxylic acid with a halogenating agent. Thionyl chloride (SOCl₂) is a widely used reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous and easily removed from the reaction mixture. google.com Oxalyl chloride ((COCl)₂) is another effective reagent that can be used under milder conditions, often with a catalytic amount of dimethylformamide (DMF). The resulting 7-ethyl-1-naphthoyl chloride is a versatile intermediate for the synthesis of esters, amides, and for use in Friedel-Crafts acylation reactions.

Synthesis of Carboxylic Acid Esters (e.g., Ethyl Esters)

Functionalization of the Naphthalene (B1677914) Core with Retention of Ethyl Moiety

Functionalization of the aromatic naphthalene core of this compound, while retaining the ethyl group, opens up avenues for creating a diverse range of substituted derivatives. The directing effects of the existing substituents play a crucial role in determining the regioselectivity of these reactions.

Electrophilic aromatic substitution reactions, such as halogenation and nitration, are key methods for introducing functional groups onto the naphthalene ring. The positions of substitution are influenced by the electronic and steric effects of the carboxyl and ethyl groups.

Halogenation of the naphthalene ring can be achieved using various halogenating agents. For bromination, molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ is a common method. The regioselectivity will be dictated by the activating and deactivating nature of the substituents. The carboxyl group at the 1-position is a deactivating group and a meta-director, while the ethyl group at the 7-position is an activating group and an ortho-, para-director. The interplay of these effects will determine the position of halogenation. Decarboxylative halogenation is another potential route, though it may lead to the loss of the carboxyl group. acs.org

Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. Similar to halogenation, the regioselectivity is governed by the directing effects of the existing substituents. For 1-naphthoic acid, nitration generally occurs at the 5- and 8-positions. The presence of the activating ethyl group at the 7-position in this compound would be expected to influence the substitution pattern, potentially favoring nitration on the same ring as the ethyl group.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds on the naphthalene core. These reactions typically require a halogenated precursor.

For instance, a bromo-derivative of this compound could be synthesized and subsequently used in a Suzuki-Miyaura coupling reaction . wikipedia.orggoogle.comnih.govlibretexts.org This palladium-catalyzed reaction couples an organoboron compound with an organohalide, enabling the introduction of a wide variety of aryl, heteroaryl, or alkyl groups. The synthesis of a 7-bromo-1-naphthoic acid derivative would be a key step, which could then be reacted with a suitable boronic acid in the presence of a palladium catalyst and a base to yield the desired coupled product.

Other transition metal-catalyzed reactions, such as the Heck coupling (palladium-catalyzed reaction of an organohalide with an alkene) and Sonogashira coupling (palladium-catalyzed reaction of an organohalide with a terminal alkyne), could also be employed to functionalize a halogenated derivative of this compound. Furthermore, direct C-H activation/functionalization reactions catalyzed by transition metals like palladium, rhodium, or ruthenium offer a more atom-economical approach to modifying the naphthalene core without the need for pre-functionalization with a halogen. acs.orgresearchgate.netnii.ac.jp For example, palladium-catalyzed C-H arylation has been reported for 1-naphthamides, with the regioselectivity being switchable between the C4 and C7 positions by changing the directing group. researchgate.net

Table 2: Potential Transition Metal-Catalyzed Reactions for Functionalization of the Naphthalene Core

| Reaction | Precursor | Reagents and Conditions | Potential Product |

| Suzuki-Miyaura Coupling | Bromo-7-ethyl-1-naphthoic acid derivative | Arylboronic acid, Pd catalyst, base | Aryl-substituted this compound derivative |

| Heck Coupling | Bromo-7-ethyl-1-naphthoic acid derivative | Alkene, Pd catalyst, base | Alkenyl-substituted this compound derivative |

| Sonogashira Coupling | Bromo-7-ethyl-1-naphthoic acid derivative | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted this compound derivative |

| Direct C-H Arylation | This compound or amide | Aryl halide, Pd catalyst, oxidant | Aryl-substituted this compound derivative |

Regiospecific Halogenation and Nitration Studies

Biocatalytic and Enzymatic Functionalization of Naphthoic Acids

The use of biocatalysts and enzymes for the functionalization of naphthoic acids represents a green and highly selective alternative to traditional chemical methods. These reactions are often carried out under mild conditions and can achieve high levels of regio- and stereoselectivity.

Research on various naphthoic acid derivatives has demonstrated the potential of enzymatic transformations. For instance, cytochrome P450 monooxygenases, such as CYP199A2, have been shown to hydroxylate 2-naphthoic acid at specific positions. tandfonline.com It is plausible that similar enzymes could be used for the selective hydroxylation of the naphthalene core of this compound.

The amide bond synthetase McbA has been found to have a broad substrate scope, accepting naphthoic acid for the formation of amide bonds. nih.govwhiterose.ac.uk This suggests a potential biocatalytic route for the amidation of this compound.

Furthermore, microbial degradation pathways of substituted naphthalenes often involve initial oxidation steps catalyzed by dioxygenases, leading to the formation of hydroxylated and carboxylated intermediates. nih.gov Harnessing these microbial enzymes could provide a means for the specific functionalization of the aromatic ring of this compound. Laccases, in the presence of mediators, have also been used for the oxidation of various aromatic compounds and could potentially be applied to modify the naphthalene nucleus. mdpi.com

While specific studies on the enzymatic functionalization of this compound are limited, the existing research on related naphthoic acid structures provides a strong foundation for exploring these biocatalytic strategies.

Role of 7 Ethyl 1 Naphthoic Acid As a Chemical Building Block in Complex Molecule Synthesis

Intermediate in the Synthesis of Polycyclic Aromatic Compounds

The rigid, planar structure of the naphthalene (B1677914) core makes 7-Ethyl-1-naphthoic acid an attractive starting material for the synthesis of larger polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest in materials science and electronics. The carboxylic acid group of 1-naphthoic acid derivatives can direct further annulation reactions, allowing for the construction of additional rings onto the naphthalene framework.

One powerful strategy involves transition-metal-catalyzed C-H activation and annulation. For example, ruthenium-catalyzed [2+2+2] benzannulation of phthalic acids with two alkyne molecules has been developed to synthesize multisubstituted 1-naphthoic acids. These products can then be converted into more complex polycyclic molecules. researchgate.net It is plausible that this compound could undergo similar transformations, where the carboxylic acid group directs the formation of new rings, leading to ethyl-substituted polycyclic aromatic systems.

Another key reaction is the direct arylation at positions on the naphthalene ring. While the C2 and C8 positions of 1-naphthoic acid derivatives are more commonly functionalized, methods for remote C-H arylation are emerging. A notable example is the copper-catalyzed C7-H arylation of 1-naphthamides using aryliodonium salts. nih.gov This reaction provides a direct route to 7-aryl-1-naphthamide derivatives, which are precursors to larger PAHs. This compound could first be converted to its corresponding amide and then subjected to such a C-H functionalization reaction at a different position on the ring to build more complex structures.

The following table summarizes representative transition-metal-catalyzed reactions on the 1-naphthoic acid scaffold that could potentially be adapted for this compound to generate polycyclic aromatic compounds.

| Reaction Type | Catalyst/Reagents | Substrate Scope | Product Type | Potential Application for this compound |

| C7-H Arylation | Cu(OAc)₂ / Aryliodonium salts | 1-Naphthamides | 7-Aryl-1-naphthamides | Functionalization at other positions to build extended PAHs. nih.gov |

| [2+2+2] Benzannulation | Ru-catalyst / Alkynes | Phthalic Acids | Multisubstituted 1-naphthoic acids | Could undergo further cyclization to form polycyclic systems. researchgate.net |

| Dehydrogenative Cyclization | Rh(III)-catalyst / AgOAc | 2-Substituted 1-naphthoic acids | Fused Lactones | The ethyl group at C7 would influence the regioselectivity of further annulations. researchgate.net |

Precursor for Functionalized Heterocyclic Systems

The incorporation of heteroatoms (such as nitrogen, oxygen, or sulfur) into aromatic systems can dramatically alter their electronic and biological properties. This compound is a potential precursor for a variety of functionalized heterocyclic compounds. The carboxylic acid group is the primary site for transformations to build these systems.

One common approach is the conversion of the carboxylic acid to an amide, followed by cyclization reactions. For instance, 1-naphthoyl chloride, readily prepared from 1-naphthoic acid, reacts with primary or secondary amines to form 1-naphthamide (B1198061) derivatives. These amides can be key intermediates in the synthesis of nitrogen-containing heterocycles. For example, substituted 1-naphthoic acids are used in the synthesis of 1-alkyl-3-(1-naphthoyl)indoles, which involves the acylation of an indole (B1671886) ring system. nih.gov

Furthermore, the carboxylic acid can be used to direct the formation of fused lactones, which are oxygen-containing heterocyclic systems. Rhodium(III)-catalyzed dehydrogenative cyclization of 2-substituted 1-naphthoic acids has been shown to produce fused lactones through peri C-H bond cleavage. researchgate.net While this example involves a substituent at the 2-position, similar intramolecular cyclizations could be envisioned for this compound, potentially leading to novel lactone structures. The Curtius rearrangement of 1-naphthoyl azide (B81097) (derived from the corresponding acid chloride) to 1-naphthyl-isocyanate is another pathway to nitrogen-containing heterocycles, as the isocyanate can react with various nucleophiles to form ureas and other derivatives which can subsequently be cyclized. srce.hr

The table below illustrates some transformations of 1-naphthoic acid derivatives that yield heterocyclic systems.

| Heterocycle Type | Key Reaction | Reagents | Intermediate | Potential Product from this compound |

| N-containing heterocycles | Amide formation & cyclization | Thionyl chloride, Amines | 7-Ethyl-1-naphthamide | Substituted quinolinones or other fused N-heterocycles |

| Fused Lactones | Dehydrogenative Cyclization | Rh(III) catalyst, Oxidant | - | Ethyl-substituted benzonaphthenones researchgate.net |

| Ureido derivatives | Curtius Rearrangement | Sodium azide, Toluene | 7-Ethyl-1-naphthyl isocyanate | Ethyl-substituted naphthyl-ureas as precursors to heterocycles srce.hr |

Application in the Construction of Advanced Organic Materials

The properties of this compound, particularly its rigid aromatic core, make it a candidate for incorporation into advanced organic materials. Naphthoic acid derivatives are utilized in the synthesis of dyes, pigments, and fluorescent probes due to their aromatic structure. smolecule.com

The synthesis of fluorescent probes is one area of application. For example, naphthoic acid derivatives have been developed as fluorescent probes for the detection of advanced glycation end-products. nih.gov The ethyl group at the 7-position of this compound could be used to tune the solubility and photophysical properties of such probes.

In the field of materials science, derivatives of naphthoic acids are investigated for applications such as liquid crystals. smolecule.com The extended aromatic system and the potential for introducing various functional groups via the carboxylic acid moiety allow for the design of molecules with specific mesogenic properties. The ethyl group could influence the packing and phase behavior of such materials. Additionally, polycyclic aromatic compounds derived from naphthoic acids are of interest for their potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic properties. nih.gov

Analytical Methodologies for Comprehensive Characterization and Purity Assessment

Advanced Spectroscopic Characterization

Spectroscopy is a cornerstone in the structural analysis of organic molecules like 7-Ethyl-1-naphthoic acid. By probing the interaction of the molecule with electromagnetic radiation, techniques such as NMR, HRMS, and IR/UV-Vis spectroscopy provide complementary information to build a complete structural and electronic picture.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the specific arrangement of atoms in this compound. Both ¹H and ¹³C NMR provide distinct information about the chemical environment of the hydrogen and carbon atoms, respectively.

In ¹H NMR, the chemical shift (δ) of each proton is influenced by its electronic environment. The aromatic protons on the naphthalene (B1677914) ring system will appear in the downfield region (typically δ 7.0-9.0 ppm) due to the deshielding effect of the ring current. The specific positions of the ethyl and carboxylic acid substituents will dictate the precise shifts and coupling patterns. The ethyl group will exhibit a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with coupling between them. The acidic proton of the carboxyl group is often broad and can appear over a wide chemical shift range, sometimes in excess of 12 ppm.

¹³C NMR spectroscopy provides information on each unique carbon atom in the molecule. The spectrum will show distinct signals for the carboxylic acid carbon (δ ~170-180 ppm), the aromatic carbons of the naphthalene core (δ ~120-140 ppm), and the aliphatic carbons of the ethyl group (δ ~15-30 ppm). Data for the parent compound, 1-naphthoic acid, serves as a reference for assigning the signals of the substituted naphthalene core. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Predicted chemical shifts are based on the analysis of 1-naphthoic acid and standard substituent effects.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Carboxyl (COOH) | >12.0 (broad singlet) | ~173 | Shift is solvent-dependent. |

| Naphthalene H-2 | ~7.6 | ~125 | |

| Naphthalene H-3 | ~7.5 | ~127 | |

| Naphthalene H-4 | ~8.2 | ~130 | |

| Naphthalene H-5 | ~8.1 | ~129 | |

| Naphthalene H-6 | ~7.4 | ~126 | |

| Naphthalene H-8 | ~8.0 | ~124 | |

| Ethyl (-CH₂) | ~2.8 (quartet) | ~29 | Coupled to -CH₃ protons. |

| Ethyl (-CH₃) | ~1.3 (triplet) | ~15 | Coupled to -CH₂ protons. |

| Quaternary Carbons | N/A | Multiple signals in 125-135 range | C1, C7, C4a, C8a |

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of this compound. Techniques like Electrospray Ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer can measure the mass-to-charge ratio (m/z) of the molecule with extremely high precision (typically to four or five decimal places). mdpi.com This allows for the unambiguous determination of the molecular formula, C₁₃H₁₂O₂.

The calculated monoisotopic mass of neutral this compound is 200.08373 Da. In HRMS analysis, the compound is typically observed as a protonated molecule [M+H]⁺ (m/z 201.09101) in positive ion mode or a deprotonated molecule [M-H]⁻ (m/z 199.07645) in negative ion mode.

Fragmentation analysis (MS/MS) provides further structural confirmation. Key fragmentation pathways for the [M+H]⁺ ion would include the loss of water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH), as well as cleavage of the ethyl substituent.

Table 2: Predicted HRMS Data and Major Fragments for this compound (C₁₃H₁₂O₂)

| Ion | Calculated m/z | Description |

|---|---|---|

| [M+H]⁺ | 201.09101 | Protonated molecule |

| [M-H]⁻ | 199.07645 | Deprotonated molecule |

| [M+H - H₂O]⁺ | 183.08042 | Loss of water |

| [M+H - CO]⁺ | 173.09608 | Loss of carbon monoxide |

| [M+H - COOH]⁺ | 155.08553 | Loss of carboxyl group, forming an ethyl-naphthalene cation |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. nist.gov For this compound, the IR spectrum is dominated by the characteristic absorptions of the carboxylic acid and the aromatic ring. A very broad absorption band in the range of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the hydrogen-bonded carboxylic acid. A strong, sharp absorption around 1680-1710 cm⁻¹ corresponds to the C=O (carbonyl) stretch. Additional significant peaks include C-H stretches from the aromatic and ethyl groups (~2850-3100 cm⁻¹) and C=C stretching vibrations from the naphthalene ring (~1450-1600 cm⁻¹).

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. cureffi.orglibretexts.org The naphthalene ring system is a strong chromophore. In a suitable solvent like ethanol (B145695) or acetonitrile (B52724), this compound is expected to exhibit multiple absorption bands in the UV region, typically between 200 and 350 nm. researchgate.net These absorptions correspond to π → π* transitions within the conjugated aromatic system. The exact wavelength of maximum absorbance (λmax) and the molar absorptivity can be used for quantitative analysis via the Beer-Lambert law. libretexts.org

Table 3: Characteristic IR and UV-Vis Spectroscopic Data for this compound

| Spectroscopy Type | Feature | Expected Wavenumber / Wavelength | Assignment |

|---|---|---|---|

| IR | O-H Stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid |

| IR | C=O Stretch | 1680-1710 cm⁻¹ (strong) | Carboxylic acid carbonyl |

| IR | Aromatic C=C Stretch | ~1450-1600 cm⁻¹ | Naphthalene ring |

| IR | Aliphatic C-H Stretch | ~2850-2970 cm⁻¹ | Ethyl group |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Patterns

Chromatographic Separation and Purification Techniques

Chromatography is essential for isolating this compound from reaction mixtures and for assessing its purity. Given the existence of multiple structural isomers, high-resolution chromatographic methods are required.

High-Performance Liquid Chromatography (HPLC) is the premier technique for the analysis and purification of non-volatile compounds like this compound. Developing a robust HPLC method is key to separating it from other isomers (e.g., 3-ethyl-1-naphthoic acid, 7-ethyl-2-naphthoic acid) and related impurities.

A reverse-phase (RP-HPLC) method is typically employed for this type of molecule. nih.gov This involves a nonpolar stationary phase (e.g., a C18-silica column) and a polar mobile phase. A common mobile phase would be a gradient mixture of water and a polar organic solvent, such as acetonitrile or methanol. sielc.com To ensure the carboxylic acid is in its neutral, protonated form for better retention and peak shape, an acid modifier like formic acid or trifluoroacetic acid is usually added to the mobile phase. Detection is typically performed using a UV detector set to one of the compound's absorption maxima (λmax). researchgate.net

Table 4: Example HPLC Method Parameters for Isomer Separation

| Parameter | Condition |

|---|---|

| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Gradient | 40% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at ~230 nm or ~290 nm |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. wjrr.org However, carboxylic acids like this compound are generally non-volatile and can interact poorly with standard GC columns. Therefore, a chemical derivatization step is required to convert the polar carboxylic acid group into a more volatile and less polar functional group, such as an ester. chromatographyonline.comchromatographyonline.com

A common derivatization method is esterification to form a methyl ester or a silyl (B83357) ester. mcmaster.ca For example, reacting the acid with a reagent like trimethylsilyldiazomethane (B103560) or a silylating agent (e.g., BSTFA - N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the -COOH group to -COOCH₃ or -COOSi(CH₃)₃, respectively.

Once derivatized, the sample is injected into the GC, where the volatile derivative is separated from other components on a capillary column. The separated compounds then enter the mass spectrometer, which acts as a detector, providing a mass spectrum for each component. This allows for positive identification based on the compound's retention time and its unique mass fragmentation pattern. This method is particularly useful for detecting and quantifying trace amounts of the acid in complex matrices.

High-Performance Liquid Chromatography (HPLC) Method Development for Isomer Separation

X-ray Diffraction Analysis for Crystalline Structure Elucidation

While specific crystallographic data for this compound is not publicly available in crystallographic databases, the elucidation of its three-dimensional atomic and molecular structure would be achieved through single-crystal X-ray diffraction (SC-XRD). This powerful analytical technique is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing unequivocal proof of its chemical structure. creative-biostructure.comrigaku.com

The process begins with the growth of a high-quality single crystal of the subject compound, which can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or sublimation. iucr.org This crystal, ideally with dimensions suitable for the instrument, is then mounted on a goniometer and irradiated with a monochromatic X-ray beam. numberanalytics.com The interaction of the X-rays with the electron clouds of the atoms in the crystal lattice produces a unique diffraction pattern of spots of varying intensities. rigaku.comuni-ulm.de

By rotating the crystal and collecting thousands of these diffraction spots with a detector, a complete dataset is generated. rigaku.com This data is then processed using complex mathematical algorithms, most notably Fourier transforms, to generate an electron density map of the asymmetric unit of the crystal. From this map, the positions of individual atoms can be determined, allowing for the calculation of precise bond lengths, bond angles, and torsion angles. creative-biostructure.com

The final output of a successful X-ray diffraction analysis is a detailed model of the crystal structure, which includes:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal.

Crystal System and Space Group: The classification of the crystal's symmetry.

Atomic Coordinates: The precise x, y, and z position of every atom in the asymmetric unit.

Intermolecular Interactions: Details of non-covalent forces, such as hydrogen bonding or π-stacking, which dictate the packing of molecules in the crystal lattice.

For illustrative purposes, crystallographic data for the parent compound, 1-naphthoic acid, and a related derivative are presented below. Such data provides a definitive structural fingerprint of a crystalline compound.

Table 1: Illustrative Crystallographic Data for Naphthoic Acid Derivatives

This table presents crystallographic data for related naphthalene-based compounds to demonstrate the type of information obtained from single-crystal X-ray diffraction analysis.

| Parameter | 1-Naphthoic Acid nih.gov | 6-(Hex-5-enyloxy)naphthalene-2-carboxylic Acid iucr.org |

| Chemical Formula | C₁₁H₈O₂ | C₁₇H₁₈O₃ |

| Molecular Weight | 172.18 g/mol | 270.31 g/mol |

| Crystal System | Monoclinic | Triclinic |

| Space Group | P2₁/c | Pī |

| a (Å) | 6.906 | 9.5018 |

| b (Å) | 3.842 | 14.8695 |

| c (Å) | 30.958 | 17.6757 |

| α (°) | 90 | 113.638 |

| β (°) | 92.04 | 102.188 |

| γ (°) | 90 | 93.127 |

| **Volume (ų) ** | ~820.6 | 2209.06 |

| Z (Molecules/unit cell) | 4 | 6 |

Therefore, a full X-ray diffraction study on this compound would provide an unambiguous determination of its molecular geometry and the intricate network of intermolecular interactions that govern its crystalline form.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7-Ethyl-1-naphthoic acid, and how can reaction conditions be optimized for higher yields?

- Methodological guidance : The synthesis typically involves Friedel-Crafts acylation of 2-ethylnaphthalene with acetyl chloride and AlCl₃ to yield 1-acetyl-7-ethylnaphthalene, followed by oxidation via the haloform reaction (iodine/pyridine) to form the carboxylic acid. Optimization includes controlling stoichiometry (e.g., AlCl₃ and acetyl chloride in 1:1 molar ratio) and reaction time (18 hours for acylation at ambient temperature). Chromatographic purification (petroleum ether/ethyl acetate, 95:5) is critical for isolating intermediates and final products .

Q. Which analytical techniques are most effective for characterizing this compound and verifying its purity?

- Methodological guidance : Use H and C NMR to confirm structural integrity (e.g., δ 1.29 ppm for ethyl-CH₃ in ester intermediates). High-performance liquid chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (EI-MS) validates molecular weight (e.g., m/z 327 for intermediates). Recrystallization from aqueous methanol improves final product purity .

Q. What factors influence the stability of this compound during storage, and how can degradation be minimized?

- Methodological guidance : Store the compound in airtight containers under inert gas (N₂ or Ar) at 4°C to prevent oxidation. Avoid prolonged exposure to light or moisture. Regular purity checks via TLC or HPLC are recommended. Degradation products (e.g., decarboxylated derivatives) can be identified using GC-MS .

Advanced Research Questions

Q. How does the ethyl substituent at the 7-position influence the electronic and steric properties of 1-naphthoic acid derivatives in receptor binding studies?

- Methodological guidance : Substituent effects can be analyzed via computational docking (e.g., homology modeling based on P2Y14R X-ray structures) and competitive binding assays. The ethyl group enhances hydrophobic interactions in cannabinoid receptors (CB1/CB2), as demonstrated by SAR studies showing increased affinity compared to methyl or hydrogen analogs (Table 1 in ). Electronic effects are quantified via Hammett σ constants or DFT calculations .

Q. What experimental and computational approaches resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological guidance : Discrepancies in receptor affinity (e.g., CB1 vs. CB2 selectivity) may arise from assay conditions (cell lines, incubation time). Validate results using orthogonal methods:

- In vitro: Radioligand displacement assays with [³H]CP55,940.

- In silico: Molecular dynamics simulations to assess ligand-receptor stability.

- Cross-validate with structural analogs (e.g., 7-methyl or 7-propyl derivatives) to isolate substituent effects .

Q. Can this compound serve as a template for fluorescent probes targeting GPCRs, and what functionalization strategies preserve binding affinity?

- Methodological guidance : Conjugate fluorophores (e.g., Alexa Fluor 488) to the ethyl-substituted naphthoyl moiety via alkynyl or amino linkers. Maintain affinity by attaching fluorophores to positions distal to the receptor-binding region (e.g., piperidine ring in P2Y14R antagonists). Validate using flow cytometry and competitive binding assays (IC₀ values < 1 nM achieved in ).

Q. What degradation pathways are observed in microbial metabolism of this compound, and how do they compare to structurally related PAHs?

- Methodological guidance : Staphylococcus spp. metabolize naphthoic acids via meta-cleavage pathways, forming intermediates like trans-2,3-dioxo-5-(2'-hydroxyphenyl)-pent-4-enoic acid. Use LC-MS/MS to track degradation products and C-labeled substrates to quantify mineralization rates. Compare pathways to 2-hydroxy-1-naphthoic acid degradation (via salicylic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.